1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid

Description

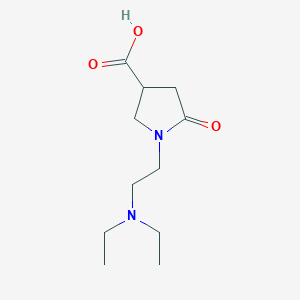

1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid is a pyrrolidine derivative characterized by a 5-oxo-pyrrolidine core substituted with a carboxylic acid group at position 3 and a 2-diethylamino-ethyl moiety at position 1 (Figure 1). The diethylamino-ethyl group likely enhances solubility and bioavailability, distinguishing it from analogs with aromatic or halogen substituents.

Properties

IUPAC Name |

1-[2-(diethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-3-12(4-2)5-6-13-8-9(11(15)16)7-10(13)14/h9H,3-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POJLYTUISVHMDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN1CC(CC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with diethylaminoethyl reagents under controlled conditions. One common method involves the use of a pyrrolidine-3-carboxylic acid derivative, which is reacted with 2-diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The diethylaminoethyl side chain can interact with receptors or enzymes, leading to modulation of their activity. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent reactions. Additionally, it can interact with cell membrane receptors, altering signal transduction pathways .

Comparison with Similar Compounds

Table 1: Substituent Comparison of 5-Oxo-Pyrrolidine-3-Carboxylic Acid Derivatives

Key Observations:

- Electron-Withdrawing vs. In contrast, the diethylamino-ethyl group in the target compound introduces basicity and solubility, which may improve pharmacokinetics .

- Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., phenyl, benzodioxane) are associated with targeting specific enzymes (e.g., GRK2) , while aliphatic groups (e.g., methyl, diethylamino-ethyl) may prioritize metabolic stability .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Solubility: The diethylamino-ethyl group enhances water solubility via protonation at physiological pH, unlike hydrophobic analogs like the benzodioxane derivative .

- Acidity : Carboxylic acid pKa values range from ~3.5–4.5, while the tertiary amine in the target compound has a higher pKa (~8.5), enabling dual ionization states .

Antioxidative Activity:

Chlorinated derivatives (e.g., 1-(5-chloro-2-hydroxyphenyl)-5-oxo-pyrrolidine-3-carboxylic acid) demonstrate antioxidative properties, likely due to radical scavenging by phenolic -OH groups . In contrast, the target compound’s diethylamino group may favor metal chelation, as seen in related 3-hydroxy-4-pyridinone derivatives .

Enzyme Inhibition:

1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-5-oxo-pyrrolidine-3-carboxylic acid targets GRK2, a kinase involved in cardiovascular diseases, suggesting that aromatic substituents are critical for enzyme binding . The diethylamino-ethyl group’s role in similar targets remains unexplored but may modulate selectivity via charge interactions.

Key Observations:

- Chlorinated derivatives (e.g., 2,4-dichlorophenyl) pose higher toxicity risks compared to aliphatic analogs .

Biological Activity

1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications, particularly in the fields of oncology and antimicrobial resistance.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrrolidine ring followed by the introduction of functional groups that enhance its biological activity. The structural formula can be represented as follows:

This compound features a pyrrolidine core with a carboxylic acid group, which is crucial for its biological interactions.

Anticancer Properties

Research has demonstrated that derivatives of 5-oxopyrrolidine exhibit promising anticancer properties. A study focused on various derivatives, including those similar to this compound, highlighted their effectiveness against A549 human lung adenocarcinoma cells. The findings indicated that these compounds can significantly reduce cell viability in a dose-dependent manner:

| Compound | Viability Reduction (%) | IC50 (µM) |

|---|---|---|

| This compound | 66% | 100 |

| Cisplatin (Control) | 80% | 10 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making these compounds attractive candidates for further development as anticancer agents .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown antimicrobial activity against a range of pathogens, including multidrug-resistant strains. The antimicrobial efficacy was assessed using broth microdilution techniques against various clinically relevant bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 32 µg/mL |

| Escherichia coli (Carbapenem-resistant) | >128 µg/mL |

| Klebsiella pneumoniae | 64 µg/mL |

These results indicate that while some derivatives exhibit substantial activity against MRSA, others show limited efficacy against resistant strains .

Case Studies

-

Case Study: Anticancer Activity

A study conducted on the effects of various pyrrolidine derivatives on A549 cells revealed that modifications to the amino group significantly influenced anticancer efficacy. For instance, compounds with free amino groups demonstrated enhanced cytotoxicity compared to those with acetylamino substitutions. This structure-activity relationship is critical for designing more effective anticancer agents . -

Case Study: Antimicrobial Resistance

Another investigation assessed the antimicrobial properties of several pyrrolidine derivatives against resistant bacterial strains. The findings underscored the importance of chemical modifications in enhancing activity against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae, suggesting potential pathways for developing new antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Diethylamino-ethyl)-5-oxo-pyrrolidine-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursors like substituted pyrrolidines or pyridine derivatives. For example, analogous compounds (e.g., 5-oxo-1-pyridin-4-ylpyrrolidine-3-carboxylic acid) are synthesized via cyclization under controlled temperature and solvent conditions (e.g., refluxing in ethanol or acetonitrile). Key steps include:

- Precursor selection : Use of diethylaminoethyl groups introduced via alkylation or substitution reactions .

- Cyclization : Optimized using catalysts like p-toluenesulfonic acid or bases like triethylamine .

- Yield optimization : Reaction time (12–24 hours) and temperature (60–80°C) are critical to minimize by-products .

- Analytical validation : Intermediate purity is confirmed via thin-layer chromatography (TLC), and final products are characterized by NMR and HPLC .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are used to confirm the diethylaminoethyl substituent (δ 1.0–1.2 ppm for CH3, δ 2.5–3.0 ppm for N-CH2) and the pyrrolidone ring (δ 2.2–2.8 ppm for CH2 groups adjacent to the carbonyl) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (210–230 nm) ensure >95% purity. Mobile phases often combine acetonitrile and aqueous buffers (e.g., 0.1% trifluoroacetic acid) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight (e.g., [M+H]+ ion for C11H19N2O3 at m/z 243.1) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data or reaction yields during synthesis?

- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Strategies include:

- Comparative analysis : Cross-validate NMR data with computational predictions (e.g., density functional theory (DFT) for expected chemical shifts) .

- Reaction monitoring : Use in-situ FTIR or real-time HPLC to track intermediate formation and adjust conditions dynamically .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry, as demonstrated for structurally similar pyrrolidine derivatives .

Q. What computational methods are effective for optimizing reaction pathways and predicting bioactivity?

- Methodological Answer :

- Reaction path searches : Quantum mechanical calculations (e.g., Gaussian 16) model transition states and energy barriers for cyclization steps .

- Molecular docking : Predict interactions with biological targets (e.g., enzymes like PYCR1) using AutoDock Vina. For example, the carboxylic acid group may bind to catalytic sites via hydrogen bonding .

- Machine learning : Train models on existing pyrrolidine derivative datasets to predict solubility or toxicity .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity, such as antimicrobial or anticancer potential?

- Methodological Answer :

- Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined at 18–24 hours .

- Anticancer screening : Conduct MTT assays on cancer cell lines (e.g., HeLa or MCF-7). IC50 values are calculated after 48-hour exposure, with dose ranges of 1–100 µM .

- Enzyme inhibition : Test inhibition of pyrroline-5-carboxylate reductase (PYCR1) via spectrophotometric NADPH depletion assays at 340 nm .

Data Contradiction and Reproducibility

Q. How can discrepancies in bioactivity results between research groups be resolved?

- Methodological Answer :

- Standardize protocols : Adopt uniform assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Interlaboratory studies : Share synthesized batches of the compound for parallel testing .

- Meta-analysis : Aggregate data from multiple studies to identify trends or outliers using tools like RevMan or R .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.